molecular formula C10H13N3 B12349070 1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine CAS No. 1255147-16-0

1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine

Cat. No.: B12349070
CAS No.: 1255147-16-0
M. Wt: 175.23 g/mol
InChI Key: DSFAHIHQWKUINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine is a chemical compound built around the imidazo[1,2-a]pyridine heterocycle, a scaffold recognized as a "drug prejudice" template in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules . This privileged structure is found in several marketed drugs, including the anxiolytic Alpidem and the insomnia treatment Zolpidem, underscoring its therapeutic relevance . The imidazo[1,2-a]pyridine core is a versatile building block for synthesizing more complex molecules and is extensively investigated in scientific research for its potential as an enzyme inhibitor or receptor modulator . A significant area of research for imidazo[1,2-a]pyridine analogues is their potent activity against Mycobacterium tuberculosis (Mtb) . Compounds based on this scaffold exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . A key mechanism of action for some derivatives, such as the clinical candidate Telacebec (Q203), is the inhibition of the QcrB subunit of the cytochrome bcc complex, a critical target in the mycobacterial oxidative phosphorylation pathway essential for bacterial energy generation and survival . Beyond infectious disease, this chemotype is also explored for other applications, such as anticholinesterase potential in neurodegenerative disease research and as a core structure in selective COX-2 inhibitor development for anti-inflammatory applications . This product is intended for research purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1255147-16-0

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C10H13N3/c1-2-8(11)9-7-13-6-4-3-5-10(13)12-9/h3-8H,2,11H2,1H3

InChI Key

DSFAHIHQWKUINJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN2C=CC=CC2=N1)N

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Sandmeyer Reaction

A foundational method involves the Sandmeyer reaction of N-(prop-2-yn-1-yl)pyridin-2-amines. The process begins with the cyclization of N-propargylaminopyridines under basic conditions, followed by halogenation to yield stereospecific exo-halomethylene intermediates. Subsequent deprotection and functionalization introduce the propan-1-amine moiety. This method achieves moderate yields (55–70%) and excellent regioselectivity, particularly for C-2-substituted derivatives.

Reaction Conditions :

  • Step 1 : Base-mediated cyclization (KOH/EtOH, reflux, 6–8 h).
  • Step 2 : Sandmeyer halogenation (CuX, HX, 0–5°C, 2–4 h).

Iodine-Catalyzed Ultrasonication Method

Molecular iodine (20 mol%) catalyzes the three-component coupling of 2-aminopyridine, acetophenone derivatives, and dimedone under ultrasonication. This green approach leverages water as a solvent and achieves yields up to 96% within 30 minutes. The method’s efficiency stems from iodine’s dual role as a Lewis acid and oxidant, facilitating rapid imidazo[1,2-a]pyridine formation.

Optimized Parameters :

  • Catalyst : I₂ (20 mol%).
  • Solvent : H₂O.
  • Time : 30 min (ultrasonication at 40 kHz).

Multicomponent Reactions

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction combines 2-aminopyridine, aldehydes, and isocyanides in a one-pot synthesis. For 1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine, tert-butyl isocyanide and propionaldehyde are typical components. This method introduces diversity at three positions, enabling rapid library synthesis with yields of 65–85%.

Mechanistic Insight :

  • Condensation of aldehyde and 2-aminopyridine forms an imine intermediate.
  • Isocyanide addition triggers a [4+1] cycloaddition, forming the imidazo[1,2-a]pyridine core.
  • Reductive amination introduces the propan-1-amine side chain.

Tandem GBB and Ugi Reactions

A hybrid approach combines GBB and Ugi reactions to integrate peptidomimetic motifs. After forming the imidazo[1,2-a]pyridine core via GBB, an Ugi reaction with carboxylic acids, amines, and isocyanides adds structural complexity. This tandem method achieves 60–75% yields and four diversity points, enhancing drug-likeness.

Example Protocol :

  • GBB Step : 2-Aminopyridine, propionaldehyde, tert-butyl isocyanide (MeOH, 25°C, 12 h).
  • Ugi Step : Acetic acid, benzylamine, methyl isocyanide (MeOH, 25°C, 24 h).

Metal-Free Catalyzed Methods

Oxidative Coupling with TBAB

Tributylammonium bromide (TBAB) mediates the oxidative coupling of 2-aminopyridines with propargylamines under aerobic conditions. This metal-free method avoids transition metals, simplifying purification. Yields range from 50–65%, with microwave assistance reducing reaction times to 20–30 minutes.

Key Advantages :

  • No heavy metal contamination.
  • Scalable to gram quantities.

Organocatalytic Enamine Formation

Pyrrolidine-based organocatalysts promote enamine formation between 2-aminopyridines and α,β-unsaturated ketones. Subsequent cyclization yields imidazo[1,2-a]pyridines, which are functionalized via reductive amination. This method is highly atom-economical but requires stringent anhydrous conditions.

Recent Advances in Synthetic Methodologies

Continuous Flow Synthesis

Continuous flow reactors enhance the scalability of imidazo[1,2-a]pyridine synthesis. A two-step flow system achieves 80% yield by optimizing residence times (Step 1: 10 min at 100°C; Step 2: 5 min at 25°C).

Photoredox Catalysis

Visible-light-driven photoredox catalysis enables C–H functionalization of imidazo[1,2-a]pyridines. Using Ru(bpy)₃Cl₂ as a catalyst, propan-1-amine is introduced via radical coupling, achieving 70–85% yields under mild conditions.

Comparative Analysis of Synthetic Routes

Method Catalyst/Reagent Yield (%) Time Scalability
Sandmeyer Reaction CuX/HX 55–70 8–12 h Moderate
Iodine-Catalyzed I₂ 85–96 0.5 h High
GBB Reaction None 65–85 12–24 h High
TBAB-Mediated Coupling TBAB 50–65 0.5–1 h Moderate
Continuous Flow None 80 0.25 h High

Chemical Reactions Analysis

1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine, as covalent inhibitors for treating cancers. For instance, a series of novel derivatives were synthesized and evaluated for their effectiveness against KRAS G12C-mutated cancer cells. One compound showed promising anticancer activity, indicating the scaffold's utility in drug development for challenging cancer types .

Neuropharmacology:
Imidazo[1,2-a]pyridine derivatives have been investigated for their effects on neurological disorders. They have shown potential as antagonists of adenosine receptors, which are implicated in cognitive functions and neurodegenerative diseases. The incorporation of an exocyclic amine in these compounds has been linked to enhanced receptor affinity and reduced cytotoxicity . This positions them as candidates for treating conditions like Parkinson's and Alzheimer's diseases .

Antimicrobial Properties:
The antibacterial activity of imidazo[1,2-a]pyridine derivatives has been documented extensively. A series of compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making them valuable in the search for new antimicrobial agents . Their mechanism often involves interference with bacterial enzyme systems.

Biochemical Applications

Enzyme Inhibition Studies:
Studies have focused on the enzyme inhibitory properties of imidazo[1,2-a]pyridine derivatives. For example, certain compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are targets for Alzheimer's disease treatment . The structure-activity relationship (SAR) studies reveal that modifications can significantly enhance inhibition potency.

Molecular Imaging:
The dual-state emission properties of imidazo[1,2-a]pyridine luminogens have opened avenues for applications in bioimaging. These compounds can be engineered to exhibit bright emissions suitable for live-cell imaging and sensing applications . Their ability to detect specific biomolecules with high sensitivity makes them valuable tools in biochemical research.

Material Science

Fluorescent Probes:
Imidazo[1,2-a]pyridine derivatives have been explored as fluorescent probes due to their photophysical properties. They can intercalate into lipid bilayers, making them effective for studying membrane dynamics and interactions . This characteristic is beneficial for developing novel probes in cellular imaging and diagnostics.

Case Studies

Study Application Findings
Covalent Anticancer Agents Cancer TreatmentNovel derivatives showed potent activity against KRAS G12C-mutated cells .
Neuropharmacological Effects Alzheimer’s TreatmentEnhanced affinity towards A2A receptors with low cytotoxicity .
Antimicrobial Activity Infection ControlSignificant inhibition of various bacterial strains .
Fluorescent Probes BioimagingEffective intercalation in lipid bilayers; promising results in cellular imaging .

Mechanism of Action

The mechanism of action of 1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins. The pathways affected by this compound include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP TPSA (Ų) Solubility (mg/mL) BBB Permeability Key Notes Reference(s)
1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine ~175 (estimated) ~1.5 ~50 Moderate (DMSO >10) High (predicted) Propan-1-amine enhances solubility
Imidazo[1,2-a]pyrimidin-2-ylmethanamine 148.17 0.8 43.3 0.1 (water) Moderate Low CYP inhibition; P-gp substrate
Ethanone, 1-imidazo[1,2-a]pyridin-2-yl- 160.17 1.2 41.1 0.05 (water) Low Stable at 2–8°C; used in intermediates

Key Research Findings and Insights

Synthetic Efficiency :

  • Multicomponent reactions (e.g., Adib’s solvent-free method at 200°C) offer superior yields (>85%) for imidazo[1,2-a]pyridines compared to traditional stepwise syntheses .
  • Suzuki-Miyaura cross-coupling enables precise functionalization at positions 2, 6, and 8 of the imidazo[1,2-a]pyridine core .

Biological Optimization: Aliphatic amines (e.g., propan-1-amine) improve CNS penetration but may increase off-target risks (e.g., hERG inhibition). MCHR1 antagonist 10a circumvented this by using a pyridin-2-one motif . Position-specific substitutions (e.g., 8-amino groups) enhance kinase inhibition, while 2-aryl groups improve melanocortin receptor selectivity .

Safety and Drug-Likeness: Imidazo[1,2-a]pyridines with TPSA <60 Ų and logP 1–3 exhibit optimal BBB penetration and oral bioavailability . High-concentration dosing of imidazo[1,2-a]benzimidazoles paradoxically reduced efficacy, suggesting nonlinear pharmacokinetics .

Biological Activity

1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine, a member of the imidazo[1,2-a]pyridine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as a therapeutic agent for various diseases, including cancer and infectious diseases. This article aims to synthesize the current understanding of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique heterocyclic structure, which contributes to its biological properties. The imidazo[1,2-a]pyridine core is known for its role in numerous pharmacologically active compounds.

1-Imidazo[1,2-a]pyridin-2-ylpropan-1-amine operates through several mechanisms:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of key enzymes involved in disease pathways. For instance, derivatives of imidazo[1,2-a]pyridine have shown inhibitory effects on QcrB, an enzyme critical for Mycobacterium tuberculosis survival .
  • Covalent Binding : The compound may form covalent bonds with target proteins, leading to prolonged inhibition.

Biological Activities

The biological activities of 1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine encompass a range of therapeutic effects:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies have demonstrated significant inhibition of cell viability in HeLa cells with IC50 values indicating potent activity (less than 150 μM) for several derivatives .
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent. Its derivatives have been evaluated for their activity against drug-resistant strains of bacteria and tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at specific positions on the imidazo ring and the propanamine side chain can significantly alter potency and selectivity. For instance:

Modification Effect on Activity
Substitution at C6Enhances anticancer activity
Alkyl chain lengthAffects enzyme inhibition potency
Functional group variationAlters pharmacokinetic properties

Case Studies

Several studies highlight the biological efficacy of 1-imidazo[1,2-a]pyridin-2-ylpropan-1-amine:

  • Antitubercular Activity : A study evaluated novel imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Compounds were designed to inhibit QcrB effectively, demonstrating promising results against multi-drug resistant strains .
  • Cytotoxicity Assays : In vitro assays using HeLa cells revealed that certain derivatives exhibited high cytotoxicity with low IC50 values (below 150 μM), indicating strong potential as anticancer agents .
  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetic properties of these compounds. For instance, plasma protein binding studies showed high percentages (over 99%) in both human and mouse models, suggesting favorable absorption profiles for therapeutic applications .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ring formation. For instance, protons at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring exhibit distinct splitting patterns due to anisotropic effects .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in studies of imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives, where crystal structures confirmed the orientation of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for novel derivatives .

What pharmacological activities have been reported for imidazo[1,2-a]pyridine derivatives, and how are these assays designed?

Basic Research Question
Imidazo[1,2-a]pyridines exhibit antimicrobial, anticancer, and neuroprotective properties. Standard assays include:

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with structure-activity relationship (SAR) analysis guiding modifications .
  • Enzyme Inhibition : Fluorometric assays (e.g., kinase inhibition) to identify mechanistic targets .

How can researchers optimize reaction yields for imidazo[1,2-a]pyridine derivatives with sterically hindered substituents?

Advanced Research Question
Steric hindrance at the 2- or 3-positions often reduces yields. Strategies include:

  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, minimizing side-product formation .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl [Boc] for amines) to direct regioselectivity .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps .
    For example, a study achieved 85% yield for a bulky 3-methyl derivative using microwave irradiation and Pd/C .

How do conflicting data in pharmacological studies of imidazo[1,2-a]pyridines arise, and what statistical approaches resolve these discrepancies?

Advanced Research Question
Contradictions may stem from:

  • Assay Variability : Differences in cell lines or bacterial strains. Meta-analysis with standardized protocols (e.g., OECD guidelines) reduces bias .
  • Solubility Issues : Poor solubility in biological media can mask activity. Use of co-solvents (e.g., DMSO ≤1%) or prodrug strategies improves bioavailability .
  • Statistical Analysis : Multivariate regression models (e.g., PCA) identify confounding variables, while dose-response curves validate potency .

What computational tools are effective in predicting the bioactivity and toxicity of novel imidazo[1,2-a]pyridine analogs?

Advanced Research Question

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., kinases, GPCRs) .
  • QSAR Modeling : Utilizes descriptors (e.g., logP, polar surface area) to correlate structural features with activity/toxicity .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., BBB permeability) and toxicity risks (e.g., hepatotoxicity) .
    For instance, a QSAR model for imidazo[1,2-a]pyridine-chalcone conjugates accurately predicted antimicrobial activity, guiding synthesis priorities .

How can researchers design imidazo[1,2-a]pyridine derivatives to enhance metabolic stability while retaining activity?

Advanced Research Question

  • Bioisosteric Replacement : Substitute metabolically labile groups (e.g., methyl with trifluoromethyl) to resist oxidative degradation .
  • Prodrug Strategies : Introduce ester moieties hydrolyzed in vivo to active forms, improving half-life .
  • Cytochrome P450 Inhibition : Co-administration with CYP inhibitors (e.g., ketoconazole) in preclinical studies assesses metabolic pathways .

What strategies mitigate challenges in scaling up imidazo[1,2-a]pyridine synthesis from milligram to gram quantities?

Advanced Research Question

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, critical for exothermic reactions .
  • Green Chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Process Analytical Technology (PAT) : In-line NMR or IR monitors reaction progression, ensuring consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.